molecular formula C18H32O15 B1165505 α-3Galactosyl-3Fucosyllactose

α-3Galactosyl-3Fucosyllactose

Cat. No.: B1165505
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-3Galactosyl-3Fucosyllactose is a research-grade human milk oligosaccharide (HMO) analog offered for investigative use in biochemical and physiological studies. This complex carbohydrate is designed for scientists exploring the multifaceted roles of glycans in health and disease. Its primary research applications include the study of inflammatory bowel diseases (IBD), such as ulcerative colitis. Investigations with related HMOs have demonstrated a mechanism of action involving the enhancement of intestinal barrier function by protecting the expression of tight junction proteins like zonula occluden-1 (ZO-1) and occludin, thereby reducing gut permeability . Furthermore, this compound is a valuable tool for immunology research. It is used to examine the modulation of immune responses, particularly the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are key signaling molecules in the inflammatory cascade . As a potential prebiotic, it also finds application in gut microbiome research for selectively promoting the growth of beneficial bacteria, including Bifidobacteria and Lactobacillus species, and stimulating the production of microbial metabolites like short-chain fatty acids (SCFAs) that contribute to host health . Researchers also utilize α-3Galactosyl-3Fucosyllactose in studies on pathogen inhibition, neurodevelopment, and the gut-brain axis, given the established importance of similar oligosaccharides in these areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

Molecular Formula

C18H32O15

Synonyms

Galα1-3Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Biosynthesis and Enzymatic Synthesis Pathways of α 3 Galactosyl 3 Fucosyllactose

Microbial Biosynthesis Strategies

Microbial biosynthesis leverages genetically modified microorganisms to convert simple carbon sources into complex oligosaccharides like 3-FL. This approach involves the intracellular assembly of the necessary biosynthetic pathways, combining the synthesis of precursor molecules with the final enzymatic transfer of fucose to lactose (B1674315).

The de novo production of 3-FL in microbial hosts relies on constructing a complete biosynthetic pathway from basic nutrients. This strategy necessitates significant genetic modification of the host organism to introduce the required enzymatic machinery and optimize metabolic fluxes toward the target molecule.

Escherichia coli is a commonly used host for 3-FL production due to its rapid growth and well-understood genetics. nih.gov A key strategy involves using strains like E. coli BL21(DE3), which is favored for its lower acetate (B1210297) accumulation compared to other strains. nih.gov To prevent the degradation of the lactose substrate and redirect metabolic resources, the gene for β-galactosidase (lacZ) is often deleted. researchgate.netnih.gov Further modifications can include the disruption of pathways that compete for precursors; for instance, deleting the wcaJ gene to block the colanic acid biosynthetic pathway can enhance the final yield of 3-FL. nih.gov

Saccharomyces cerevisiae, a "generally recognized as safe" (GRAS) yeast, is another attractive host for producing fucosylated HMOs. acs.orgresearchgate.net Its advantages include a naturally rich intracellular pool of GDP-D-mannose, a key precursor in the de novo synthesis of GDP-L-fucose. acs.org Genetic modifications in yeast for oligosaccharide production often involve introducing heterologous genes for lactose transport, such as the lactose permease (LAC12) from Kluyveromyces lactis, as S. cerevisiae cannot naturally import lactose. nih.govresearchgate.net

Host OrganismKey Genetic ModificationsPurposeReference
Escherichia coliDeletion of lacZ (β-galactosidase)Prevents degradation of lactose acceptor nih.gov
Escherichia coliDeletion of wcaJ (colanic acid synthesis)Increases precursor availability for 3-FL nih.gov
Escherichia coliSwitch to BL21(DE3) strainReduces acetate accumulation nih.gov
Saccharomyces cerevisiaeExpression of LAC12 (lactose permease)Enables uptake of lactose acceptor nih.gov

The synthesis of 3-FL requires two key precursors: the fucose donor, Guanosine Diphosphate-L-fucose (GDP-L-fucose), and the acceptor, lactose. The efficient supply of these molecules is a critical focus of metabolic engineering.

GDP-L-Fucose Supply: Microorganisms can be engineered to produce GDP-L-fucose through two main pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes GDP-L-fucose from fructose-6-phosphate, a central metabolite. In E. coli, this involves the enzymes phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthetase (WcaG). google.comnih.gov This pathway is often preferred for industrial production as it utilizes inexpensive carbon sources like glycerol (B35011) or glucose. nih.govresearchgate.net

The salvage pathway produces GDP-L-fucose from exogenously supplied L-fucose. nih.gov This is achieved by expressing a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), often sourced from organisms like Bacteroides fragilis. nih.govnih.gov This pathway is valuable for laboratory-scale production and for decoupling cell growth from product formation. nih.gov

Lactose and UDP-Galactose Supply: Lactose (Galβ1–4Glc) serves as the acceptor molecule. It is typically supplied in the culture medium. nih.gov The galactose moiety of lactose is derived from the precursor Uridine Diphosphate-Galactose (UDP-Galactose). While not always a rate-limiting step in engineered strains fed with lactose, the intracellular pool of UDP-Galactose is essential for the biosynthesis of other cellular components and can be a target for optimization in strains designed to produce lactose endogenously.

The efficiency of 3-FL biosynthesis is often limited by the low activity and poor soluble expression of the key enzyme, α-1,3-fucosyltransferase. nih.gov To overcome this, protein engineering techniques, including directed evolution and rational design, have been employed.

For example, a quadruple mutant of the Helicobacter pylori α-1,3-fucosyltransferase (FutA) with mutations at S46F, A128N, H129E, and Y132I showed a nearly 15-fold increase in specific activity due to an enhanced catalytic rate (kcat) and a lower Michaelis constant (Km). nih.gov Another study employed rational design to create the FucTa-Y218K variant, which resulted in a 3.48-fold higher yield of 3-FL in shake flask experiments compared to the wild-type enzyme. nih.gov Systematic truncation and elongation of the C-terminal region of α-1,3-fucosyltransferases from H. pylori have also been shown to dramatically increase 3-FL production by improving the enzyme's structural properties for optimal performance. nih.gov

Enzyme Engineering StrategyExampleOutcomeReference
Site-Directed MutagenesisFutA quadruple mutant (S46F, A128N, H129E, Y132I)~15-fold increase in specific activity nih.gov
Rational DesignFucTa-Y218K variant3.48-fold higher 3-FL yield nih.gov
C-terminal Truncation/ElongationRemoval of membrane-binding region, increase of heptad repeats10-20-fold increase in 3-FL production nih.gov

The final and crucial step in 3-FL biosynthesis is the transfer of an L-fucose molecule from GDP-L-fucose to the C-3 hydroxyl group of the glucose unit in lactose. This reaction is catalyzed by a specific glycosyltransferase, an α-1,3-fucosyltransferase.

The α-1,3-fucosyltransferase (FucT) from the bacterium Helicobacter pylori is the most extensively studied and widely used enzyme for 3-FL production. nih.govnih.gov This enzyme is responsible for synthesizing Lewis antigens on the bacterial cell surface, which helps the pathogen evade the host immune system. sinica.edu.tw

Biochemical characterization of the H. pylori α-1,3-fucosyltransferase (Hp3FT) revealed that it can use both lactose and N-acetyllactosamine (LacNAc) as acceptor substrates, though it shows a preference for LacNAc. nih.govnih.gov The enzyme catalyzes the transfer of L-fucose from the GDP-Fuc donor to the acceptor. nih.gov Studies on truncated versions of the enzyme, where parts of the C-terminal region are removed, have shown that this modification can greatly improve the protein's solubility and expression levels in hosts like E. coli, making it more suitable for biocatalytic applications. nih.govsinica.edu.tw The expression of a truncated version of Hp3FT in E. coli has achieved levels of approximately 27 mg of purified protein per liter of culture. nih.gov This enzyme has been successfully used in the enzymatic synthesis of various fucosylated HMOs, including 3-FL. nih.gov

Role of Specific Glycosyltransferases in Biosynthesis

Investigation of Galactosyltransferases and Lactose Synthases

The biosynthesis of α-3-Galactosyl-3-Fucosyllactose fundamentally relies on the foundational structure of lactose (Gal(β1→4)Glc), which is synthesized in the mammary gland by the lactose synthase enzyme complex. This complex is composed of β-1,4-galactosyltransferase 1 (β4GalT-1) and α-lactalbumin. While β4GalT-1 is found in many tissues, its interaction with α-lactalbumin in the Golgi apparatus of mammary epithelial cells specifically modifies its acceptor specificity, enabling the efficient synthesis of lactose from UDP-galactose and glucose.

The subsequent addition of the terminal α-1,3-linked galactose residue is catalyzed by an α-1,3-galactosyltransferase (α1,3GalT). This enzyme transfers a galactose moiety from a UDP-galactose donor to the 3'-hydroxyl group of the terminal galactose in an acceptor molecule. In the context of α-3-Galactosyl-3-Fucosyllactose synthesis, the acceptor molecule would be 3-Fucosyllactose (B594375). The α1,3GalT family of enzymes is crucial in the formation of various important biological structures, including the α-Gal epitope (Galα1,3Galβ1,4GlcNAc-R), which is a significant xenoantigen. researchgate.netfrontiersin.org The activity of these enzymes is dependent on the availability of the UDP-galactose donor and the specific structure of the acceptor glycan. diva-portal.org

Impact of Glycosyltransferase Promiscuity and Regioselectivity

The synthesis of a specific oligosaccharide like α-3-Galactosyl-3-Fucosyllactose is governed by the regioselectivity and potential promiscuity of the glycosyltransferases involved. Glycosyltransferase promiscuity refers to an enzyme's ability to act on multiple distinct substrates or catalyze reactions with different chemistries. nih.gov

The fucosyltransferase responsible for adding the fucose residue in an α-1,3 linkage to the glucose of lactose is typically a human fucosyltransferase like FUT3 (Lewis enzyme). wikipedia.orggenecards.org These enzymes exhibit both α(1,3)- and α(1,4)-fucosyltransferase activities and are responsible for synthesizing Lewis antigens. wikipedia.orggenecards.org Their action is highly regioselective, ensuring the fucose is added to the correct hydroxyl group of the correct sugar. However, their substrate promiscuity means they might act on various acceptor oligosaccharides, provided a specific recognition motif is present. nih.gov

A critical factor in the biosynthesis of α-3-Galactosyl-3-Fucosyllactose is the order of enzymatic action, which is dictated by the substrate specificity of each enzyme. For instance, evidence suggests that the presence of a fucose residue can prevent the action of other glycosyltransferases. Specifically, α-1,3-galactosyltransferase can act on N-acetyllactosamine but not on its 2'-fucosylated counterpart. glycodepot.com This implies that for the synthesis of α-3-Galactosyl-3-Fucosyllactose, the galactosylation step catalyzed by α1,3GalT likely needs to occur before the fucosylation step. If 3-fucosyllactose were formed first, it might be a poor substrate or completely unrecognized by the α-1,3-galactosyltransferase, thereby preventing the formation of the final tetrasaccharide. This strict substrate requirement underscores how regioselectivity and limited promiscuity ensure the ordered assembly of complex glycans.

Chemoenzymatic and Enzymatic Synthesis Approaches

The complexity and low natural abundance of specific HMOs have driven the development of sophisticated in vitro synthesis methods. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce structurally defined oligosaccharides.

Application of Isolated Enzymes for Controlled Glycosylation

The use of isolated, purified glycosyltransferases offers precise control over the synthesis of oligosaccharides. For α-3-Galactosyl-3-Fucosyllactose, a sequential enzymatic approach would be employed. This process would involve:

Synthesis of the Lactose Acceptor: Starting with lactose as the foundational block.

Galactosylation: Incubation with a specific recombinant α-1,3-galactosyltransferase and the sugar donor UDP-galactose to produce 3'-galactosyllactose.

Fucosylation: Subsequent reaction with an α-1,3-fucosyltransferase (e.g., FUT3) and the donor GDP-L-fucose to attach the fucose residue to the glucose moiety, yielding the final product.

This stepwise method allows for purification of intermediates and ensures that each glycosidic bond is formed with the correct anomeric and linkage specificity. The challenge lies in the high cost and instability of the sugar nucleotide donors (UDP-Gal and GDP-Fuc) and the availability of highly active and stable enzymes.

Multienzyme Cascade Reactions and One-Pot Synthesis Methodologies

To overcome the limitations of sequential synthesis, multienzyme cascade reactions and one-pot methodologies have been developed. These systems integrate the synthesis of the target oligosaccharide with the regeneration of the required sugar nucleotide donors, significantly improving efficiency and reducing costs. escholarship.orgnih.govnih.gov

A one-pot synthesis for α-3-Galactosyl-3-Fucosyllactose could be designed to include:

The acceptor molecule (lactose).

The primary glycosyltransferases (an α-1,3-galactosyltransferase and an α-1,3-fucosyltransferase).

Enzymes for regenerating UDP-galactose (e.g., UDP-glucose 4'-epimerase and sucrose (B13894) synthase, using sucrose and UDP as precursors). researchgate.netnih.gov

Enzymes for regenerating GDP-L-fucose from fucose (e.g., a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase). nih.gov

By coupling these reactions, the expensive sugar nucleotides are continuously recycled, driving the glycosylation reactions forward and maximizing the product yield. The success of such a system relies on the careful optimization of reaction conditions (pH, temperature, cofactors) to ensure the compatibility and efficiency of all enzymes in a single vessel.

Table 1: Key Enzymes in a Potential One-Pot Synthesis of α-3-Galactosyl-3-Fucosyllactose

Enzyme Function Substrates Product
α-1,3-Galactosyltransferase Adds terminal galactose 3-Fucosyllactose, UDP-Galactose α-3-Galactosyl-3-Fucosyllactose
α-1,3-Fucosyltransferase Adds fucose to glucose Lactose, GDP-L-Fucose 3-Fucosyllactose
L-fucokinase/GDP-fucose pyrophosphorylase Generates GDP-Fucose L-fucose, ATP, GTP GDP-L-Fucose
UDP-glucose 4'-epimerase Interconverts UDP-sugars UDP-Glucose UDP-Galactose
Sucrose Synthase Generates UDP-Glucose Sucrose, UDP UDP-Glucose, Fructose

Substrate Engineering and Glycosynthase Development for Improved Yields

Further advancements in enzymatic synthesis involve modifying either the enzymes or the substrates to enhance reaction efficiency and yield.

Substrate Engineering involves chemically modifying the acceptor molecule to improve its solubility or make it a better substrate for the glycosyltransferase. While less common for simple oligosaccharide synthesis, this approach is valuable in more complex chemoenzymatic strategies where protecting groups are used to guide enzymatic reactions to specific sites on a molecule.

Glycosynthase Development offers a powerful alternative to using glycosyltransferases. Glycosynthases are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. They are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid. These engineered enzymes catalyze the formation of a glycosidic bond from an activated sugar donor (e.g., a glycosyl fluoride) onto an acceptor molecule with high yields. While glycosyltransferases are often highly specific for their nucleotide-sugar donors, glycosynthases can sometimes utilize more stable and accessible activated donors, representing a promising avenue for the large-scale, cost-effective synthesis of complex oligosaccharides like α-3-Galactosyl-3-Fucosyllactose.

Molecular and Cellular Interactions of α 3 Galactosyl 3 Fucosyllactose

Enzymatic Hydrolysis and Transglycosylation Mechanisms

There is currently no specific scientific literature available that details the enzymatic hydrolysis or transglycosylation mechanisms of α-3-Galactosyl-3-Fucosyllactose. Research on other fucosylated oligosaccharides suggests that enzymes such as α-L-fucosidases, found in certain gut bacteria, are responsible for cleaving the fucosyl linkage. However, without direct experimental evidence, the specific enzymes and pathways involved in the breakdown of α-3-Galactosyl-3-Fucosyllactose, as well as its potential role as a substrate in transglycosylation reactions, remain uncharacterized.

Specific Molecular Recognition by Proteins and Glycan-Binding Receptors

Detailed studies on the specific molecular recognition of α-3-Galactosyl-3-Fucosyllactose by proteins and glycan-binding receptors are not present in the current scientific literature. Consequently, there is no available data for the following subsections.

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro studies)

No in vitro studies have been published that determine the binding kinetics (association and dissociation rate constants) or the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the interaction between α-3-Galactosyl-3-Fucosyllactose and any protein or receptor.

Structural Determinants of Binding Specificity

Due to the absence of binding studies, the structural features of α-3-Galactosyl-3-Fucosyllactose that would govern its binding specificity to any potential protein targets have not been elucidated.

Influence on Microbiota Metabolism and In Vitro Glycan Utilization Profiles

While the influence of various HMOs on the gut microbiota is an active area of research, specific studies focusing on the in vitro metabolism and glycan utilization profiles of α-3-Galactosyl-3-Fucosyllactose are lacking.

Selective Support of Commensal Microorganism Growth in Defined Media

There are no published studies that have investigated the ability of α-3-Galactosyl-3-Fucosyllactose to selectively support the growth of commensal microorganisms in defined media. Research on the related compound 3-Fucosyllactose (B594375) has shown that it can be utilized by certain beneficial bacteria, such as species of Bifidobacterium. nih.gov It is plausible that α-3-Galactosyl-3-Fucosyllactose may also be metabolized by some of these bacteria, but this has not been experimentally verified.

Enzymatic Degradation by Microbial Glycoside Hydrolases

The enzymatic degradation of α-3-Galactosyl-3-Fucosyllactose by microbial glycoside hydrolases has not been specifically studied. It is hypothesized that gut microbes possessing α-galactosidases and α-L-fucosidases would be capable of degrading this tetrasaccharide. However, the specific enzymes, their activities, and the degradation pathway have not been determined.

Anti-Adhesion Mechanisms at the Molecular Level

Fucosylated human milk oligosaccharides (HMOs) are known to play a significant role in preventing infections through various mechanisms, a key one being the inhibition of pathogen adhesion to host cell surfaces. nih.govnih.govnih.gov This anti-adhesive property is largely attributed to the structural similarity of these oligosaccharides to the glycan receptors on the host's mucosal surfaces. nih.gov By mimicking these host cell receptors, fucosylated oligosaccharides can act as soluble decoys, competitively binding to pathogen adhesins and preventing their attachment to epithelial cells, which is a critical first step in the infection process. nih.govmdpi.comresearchgate.net

Competitive Inhibition of Pathogen Adhesion to Decoy Receptors (in vitro models)

The primary anti-adhesive mechanism of fucosylated oligosaccharides at the molecular level is competitive inhibition. Pathogens utilize surface lectins to recognize and bind to specific glycan structures on host cells. nih.gov Fucosylated HMOs, sharing structural motifs with these host cell glycans, can act as soluble receptor analogs. mdpi.comresearchgate.net They bind to the pathogen's adhesins in the extracellular environment, effectively blocking them from attaching to their intended cellular receptors. mdpi.com This "decoy" mechanism has been demonstrated in numerous in vitro studies with various fucosylated HMOs.

While direct research on the anti-adhesive properties of α-3-Galactosyl-3-Fucosyllactose is limited, extensive studies on other fucosylated HMOs, such as 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (3-FL), provide significant insights into this mechanism. For instance, in vitro studies have shown that 2'-FL can inhibit the adhesion of pathogens like Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Pseudomonas aeruginosa to intestinal epithelial cells. mdpi.com The presence of the α1,2-fucose linkage in 2'-FL is believed to be crucial for its effectiveness against certain pathogens. mdpi.com Similarly, 3-FL has also demonstrated inhibitory effects on the adhesion of some pathogens. nih.gov

The table below summarizes the findings from various in vitro studies on the anti-adhesive effects of 2'-Fucosyllactose and 3-Fucosyllactose. It is important to note that this data is presented to illustrate the principle of competitive inhibition by fucosylated oligosaccharides, as specific data for α-3-Galactosyl-3-Fucosyllactose is not currently available in the reviewed literature.

OligosaccharidePathogenCell LineInhibition of AdhesionReference
2'-FucosyllactoseEscherichia coli O157Caco-234% reduction at 5 g/L mdpi.com
2'-FucosyllactoseEnteropathogenic E. coli (EPEC)Intestinal epithelial cells (Caco-2)Inhibition observed mdpi.com
2'-FucosyllactoseCampylobacter jejuniIntestinal epithelial cells (Caco-2)Inhibition observed mdpi.com
2'-FucosyllactosePseudomonas aeruginosaIntestinal (Caco-2) & Respiratory (A549) cellsInhibition observed mdpi.com
3-FucosyllactoseEnteropathogenic E. coli (EPEC)Not specified30% inhibition nih.gov
3-FucosyllactoseSalmonella fyrisNot specified16% inhibition nih.gov

Modulation of Biofilm Formation and Dispersal

Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. researchgate.netnih.gov Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical settings. researchgate.netnih.govnih.gov Human milk oligosaccharides have emerged as potential agents for modulating biofilm formation. researchgate.netnih.govnih.gov The proposed mechanisms include the disruption of initial bacterial adhesion to surfaces, a critical step in biofilm development, and interference with the production of the EPS matrix. nih.gov

Research into the specific effects of α-3-Galactosyl-3-Fucosyllactose on biofilm modulation is currently lacking. However, studies on total HMO extracts and other specific fucosylated oligosaccharides suggest a potential role in this area. For example, pooled HMOs have been shown to exhibit biofilm eradication activity against mature biofilms of various pathogenic species. frontiersin.org Furthermore, some studies indicate that HMOs can disrupt biofilm formation of pathogens like Acinetobacter baumannii. nsf.gov

The table below summarizes findings on the effects of human milk oligosaccharides on biofilm formation by different pathogens. This information is provided to illustrate the potential antibiofilm activity of fucosylated oligosaccharides, acknowledging the absence of specific data for α-3-Galactosyl-3-Fucosyllactose.

Oligosaccharide/ExtractPathogenEffect on BiofilmReference
Human Milk Oligosaccharides (pooled)Acinetobacter baumannii8-fold decrease in biofilm formation at 2.5 mg/mL nsf.gov
Human Milk Oligosaccharides (pooled)Gram-positive species (e.g., Enterococcus faecalis)Biofilm eradication activity observed frontiersin.org
Fructo-oligosaccharides (FOS)Escherichia coliInhibition of adhesion, a precursor to biofilm formation nih.gov

While direct evidence is not yet available, the structural characteristics of α-3-Galactosyl-3-Fucosyllactose suggest it could potentially interfere with bacterial adhesion and biofilm development in a manner similar to other fucosylated HMOs. Further research is necessary to specifically investigate the role of α-3-Galactosyl-3-Fucosyllactose in these anti-adhesion and anti-biofilm mechanisms.

Advanced Analytical Methodologies for Characterization and Quantification of α 3 Galactosyl 3 Fucosyllactose

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of human milk oligosaccharides (HMOs) due to the high complexity and presence of multiple isomeric structures in typical samples. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer the necessary resolution to separate these intricate molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized method for the quantitative assessment of HMOs in diverse applications, including infant formula, milk products, and cereal bars. nih.govnih.govresearchgate.net Its adaptability allows for coupling with various detectors to assess both purity and quantity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique for the analysis of underivatized, polar compounds like carbohydrates. nih.govlcms.cz In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (often acetonitrile) and a smaller amount of aqueous buffer. lcms.czmdpi.com This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the mobile phase. mdpi.com

HILIC has demonstrated excellent capabilities in separating complex mixtures of oligosaccharides, including isomers. researchgate.netnih.govnih.gov For instance, methods using amino-based stationary phases in HILIC mode can achieve outstanding separation of carbohydrates with varying degrees of polymerization. lcms.cz The selection of the HILIC stationary phase is critical, as different phases (e.g., amide, poly-hydroxyl) can offer varying selectivities for glycopeptide and oligosaccharide isomers. nih.govsemanticscholar.org Optimization of mobile phase composition, such as the ratio of acetonitrile to water, is crucial for achieving the desired resolution between closely related structures like 2'-Fucosyllactose (B36931) and 3-Fucosyllactose (B594375). nih.gov

For the quantification of non-chromophoric compounds like α-3-Galactosyl-3-Fucosyllactose, Refractive Index Detection (RID) is a common choice following HPLC separation. nih.govnih.govresearchgate.net RID is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the detector cell. Validated HPLC-RID methods have shown a high degree of linearity (R² > 0.9995) for fucosylated oligosaccharides over a significant concentration range. nih.govnih.govresearchgate.net

While RID is effective for quantification, it provides no structural information. Coupling HPLC, particularly HILIC, with Mass Spectrometry (LC-MS) significantly enhances analytical capabilities. researchgate.net LC-MS combines the high-resolution separation of HPLC with the high sensitivity and specificity of MS, making it a gold standard for HMO characterization. researchgate.net This coupling allows for the determination of molecular weights and provides fragmentation data essential for structural elucidation, even for isomers that may not be fully separated chromatographically. nih.govmasonaco.org Porous graphitized carbon (PGC) chromatography coupled with MS is another powerful technique that can resolve oligosaccharide isomers. nih.govnih.gov

Table 1: Performance Characteristics of a Validated HILIC-RID Method for Fucosyllactose Isomers.
ParameterMatrixValue for 2'-FLValue for 3-FL
Linearity (R²)Standard Solutions> 0.9995 (Range: 0.2 to 12 mg/mL)
Limit of Detection (LOD)Whole Milk0.1 mg/mL0.2 mg/mL
Infant Formula / Cereal Bars0.6 mg/g
Limit of Quantification (LOQ)Whole Milk0.4 mg/mL0.7 mg/mL
Infant Formula / Cereal Bars2 mg/g
RecoveryVarious88% to 105%94% to 112%
nih.gov

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful analytical technique that offers extremely high-resolution separations of complex carbohydrates. nih.gov CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. For neutral oligosaccharides like α-3-Galactosyl-3-Fucosyllactose, derivatization with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulphonic acid (APTS), is typically required. glyxera.comnih.gov

This technique is particularly adept at resolving positional and linkage isomers, which is a significant challenge in HMO analysis. nih.gov The use of specific gel buffer systems and borate complexation can further enhance the separation of fucosylated isomers. nih.gov Labeled α-3-Galactosyl-3-Fucosyllactose can be used as a standard for identification and migration time in CE applications. glyxera.com The method is known for its short analysis times, high resolution, and excellent reproducibility of migration time and peak area, making it suitable for in-process control during manufacturing. nih.gov

Mass Spectrometry for Structural Elucidation and Molecular Identification

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of oligosaccharides. It provides information on molecular weight, monosaccharide composition, sequence, and glycosidic linkages. nih.govucdavis.edu When coupled with separation techniques, MS offers unparalleled detail for identifying specific HMO structures within a complex mixture. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques widely used in oligosaccharide analysis, as they minimize fragmentation of the parent molecule during ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is readily coupled with liquid chromatography (LC) and is highly effective for analyzing complex biological mixtures. nih.govmasonaco.org In ESI-MS, ions are generated from an analyte solution, making it compatible with the mobile phases used in HPLC. nih.gov ESI-MS analysis of oligosaccharides typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode, or deprotonated [M-H]⁻ adducts in negative ion mode. masonaco.orgnih.gov Tandem MS (MS/MS) experiments, where a specific parent ion is isolated and fragmented, are crucial for detailed structural elucidation. The resulting fragmentation patterns provide information on monosaccharide sequence and linkages. masonaco.orgnih.gov Different isomers often yield distinctive MS/MS spectra, allowing for their identification. masonaco.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a high-throughput technique that is particularly useful for analyzing purified fractions and complex mixtures of oligosaccharides. nih.govmdpi.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions (e.g., [M+Na]⁺). nih.gov MALDI-Time-of-Flight (TOF) MS provides accurate mass measurements. When combined with collision-induced dissociation (CID) in a MALDI-Q-TOF instrument, it becomes a powerful tool for de novo sequencing of oligosaccharides. mdpi.com By analyzing the fragmentation patterns, diagnostic ions can be identified that are characteristic of specific structural motifs, such as terminal fucose or galactose units and branching patterns. mdpi.comresearchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for α-3-Galactosyl-3-Fucosyllactose Analysis.
TechniquePrimary ApplicationTypical Ionization ProductsKey Advantages
ESI-MSCoupling with HPLC for online analysis of mixtures.[M+H]⁺, [M+Na]⁺, [M-H]⁻Excellent for isomer differentiation via MS/MS; suitable for quantitative analysis. masonaco.orgresearchgate.net
MALDI-MSHigh-throughput screening of purified fractions; structural confirmation.Primarily [M+Na]⁺High sensitivity; tolerance to salts; provides clear spectra of complex mixtures; useful for identifying diagnostic fragment ions. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for sequencing oligosaccharides by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds (yielding B, C, Y, and Z ions) and through cross-ring cleavages (yielding A and X ions), providing detailed structural information.

For α-3-Galactosyl-3-Fucosyllactose, MS/MS analysis allows for the determination of its monosaccharide sequence and branching pattern. The fragmentation pathways are influenced by the ionization method and the type of adduct formed (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺ ions). In positive-ion mode, the labile fucose residue is often readily cleaved. The relative intensities of fragment ions can help distinguish between different linkage positions.

Key fragmentation patterns for fucosylated oligosaccharides include the neutral loss of the fucose residue (146 Da) and subsequent fragmentation of the remaining lactose (B1674315) core. Cross-ring cleavages of the glucose and galactose residues can provide information about the linkage positions. While a complete, experimentally derived fragmentation pathway specifically for α-3-Galactosyl-3-Fucosyllactose is not extensively documented in publicly available literature, the general principles of oligosaccharide fragmentation can be applied to predict its behavior. Diagnostic ions arising from specific cleavages can be used to differentiate it from its isomers. For instance, the fragmentation pattern can distinguish between fucose attachment to the glucose or galactose residue.

Table 1: Predicted Key Fragment Ions in MS/MS of α-3-Galactosyl-3-Fucosyllactose ([M+Na]⁺) (Note: This table is illustrative and based on general fragmentation patterns of fucosylated oligosaccharides. Actual m/z values may vary slightly based on experimental conditions.)

Precursor Ion (m/z)Fragment Ion TypePredicted m/zStructural Information
673.2[M+Na-Fuc]⁺527.2Loss of fucose residue
673.2Y-ion (cleavage of Gal-Glc bond)365.1Fucosylated glucose
673.2B-ion (cleavage of Gal-Glc bond)325.1Galactose
527.2Y-ion (cleavage of Gal-Glc bond)203.1Glucose
527.2B-ion (cleavage of Gal-Glc bond)341.1Galactose

Ion Mobility Spectrometry (IMS) for Conformation and Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) has emerged as a powerful technique for the separation of isomeric oligosaccharides based on their size, shape, and charge. In the gas phase, ions are propelled through a drift tube filled with a neutral buffer gas. Their velocity, and thus their drift time, is dependent on their collision cross-section (CCS), which is a measure of their three-dimensional shape.

Table 2: Illustrative Collision Cross-Section (CCS) Values for Isomeric Fucosylated Tetrasaccharides (Note: These values are for illustrative purposes to demonstrate the resolving power of IMS for isomers and are not specific to α-3-Galactosyl-3-Fucosyllactose.)

IsomerLinkageAdduct IonCCS (Ų)
Isomer Aα(1,2)-Fuc, α(1,3)-Gal[M+Na]⁺~240
Isomer Bα(1,3)-Fuc, α(1,4)-Gal[M+Na]⁺~245
Isomer Cα(1,4)-Fuc, α(1,3)-Gal[M+Na]⁺~242

Computational Tools for Composition Formula Prediction and Structural Assignment

Computational tools play a crucial role in complementing experimental data for the structural elucidation of complex carbohydrates. These tools can be used to predict the elemental composition from accurate mass measurements, model three-dimensional structures, and simulate fragmentation patterns.

For α-3-Galactosyl-3-Fucosyllactose, high-resolution mass spectrometry provides an accurate mass measurement, from which the elemental composition (C₂₄H₄₂O₂₀) can be confidently predicted using computational software. Molecular modeling and conformational analysis can be employed to generate theoretical three-dimensional structures of α-3-Galactosyl-3-Fucosyllactose. These models can then be used to calculate theoretical CCS values, which can be compared with experimental IMS data to aid in isomer identification. nih.govnih.gov

Furthermore, computational methods can be used to simulate the fragmentation pathways observed in MS/MS experiments. By calculating the energies required for different bond cleavages, it is possible to predict the most likely fragmentation patterns and the relative abundances of the resulting product ions. This information can be invaluable in interpreting complex MS/MS spectra and confirming the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous and complete structural elucidation of oligosaccharides in solution. It provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the three-dimensional conformation of the molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete structural assignment of α-3-Galactosyl-3-Fucosyllactose.

¹H NMR: The ¹H NMR spectrum provides information on the number and type of monosaccharide residues through the chemical shifts of the anomeric protons, which typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm). The coupling constants (J-values) between adjacent protons provide information about their relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule. The chemical shifts of the anomeric carbons are particularly informative for determining the anomeric configuration (α or β).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the same monosaccharide spin system, allowing for the assignment of all the protons in each sugar residue, starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is used to determine the sequence of monosaccharides and the three-dimensional conformation of the oligosaccharide.

Table 3: Expected ¹H and ¹³C Chemical Shift Ranges for Key Resonances in α-3-Galactosyl-3-Fucosyllactose (Note: These are approximate ranges based on data for similar oligosaccharides.)

ResonanceExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-Gal Anomeric (H-1)~5.0 - 5.2~98 - 102
β-Gal Anomeric (H-1)~4.5 - 4.7~103 - 105
α-Fuc Anomeric (H-1)~4.8 - 5.0~100 - 102
α-Glc Anomeric (H-1)~5.2 (reducing end)~92 - 94
β-Glc Anomeric (H-1)~4.6 (reducing end)~96 - 98
Fuc Methyl (H-6)~1.1 - 1.3~16 - 18

Stereochemical Assignment through J-Coupling Analysis

The stereochemistry of the monosaccharide residues and the anomeric configuration of the glycosidic linkages can be determined by analyzing the proton-proton coupling constants (³J(H,H)) from the ¹H NMR spectrum.

For α-3-Galactosyl-3-Fucosyllactose, the anomeric configuration of the galactose and fucose residues can be confirmed by the ³J(H1,H2) coupling constant. A small coupling constant (typically 2-4 Hz) is indicative of an α-anomeric configuration, while a larger coupling constant (typically 7-9 Hz) indicates a β-anomeric configuration. The relative stereochemistry of the hydroxyl groups within each monosaccharide ring can be determined by analyzing the coupling constants between the ring protons. For example, large diaxial couplings (³J(H,H) ≈ 8-10 Hz) are observed between vicinal axial protons, while smaller axial-equatorial and equatorial-equatorial couplings are also characteristic.

Spectroscopic Methods for Quantitative Analysis

Accurate quantification of α-3-Galactosyl-3-Fucosyllactose is essential in various applications, including food science and biomedical research. Spectroscopic methods, particularly those coupled with chromatographic separation, are widely used for this purpose.

Quantitative analysis of α-3-Galactosyl-3-Fucosyllactose can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Refractive Index Detector (RID) or a Mass Spectrometer (MS). nih.gov For MS-based quantification, techniques like Multiple Reaction Monitoring (MRM) are highly specific and sensitive. In an MRM experiment, a specific precursor ion of the target analyte is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and allows for accurate quantification even in complex matrices.

Quantitative NMR (qNMR) is another powerful technique for the absolute quantification of compounds without the need for an identical standard for calibration. nih.gov By integrating the signal of a specific proton of α-3-Galactosyl-3-Fucosyllactose and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

While specific quantitative data for α-3-Galactosyl-3-Fucosyllactose is scarce, studies on the quantification of the closely related isomer 3-fucosyllactose provide a good indication of the performance of these methods. researchgate.net

Table 4: Typical Performance Characteristics for Quantitative Analysis of Fucosylated Oligosaccharides by LC-MS (Note: This data is based on the analysis of 3-fucosyllactose and serves as an example of the expected performance for α-3-Galactosyl-3-Fucosyllactose.)

ParameterTypical Value
Linearity (R²)>0.99
Recovery85-115%
Precision (RSD%)<15%
Limit of Detection (LOD)Low µg/mL to ng/mL range
Limit of Quantification (LOQ)Low µg/mL to ng/mL range

UV-Visible and Fluorescence Spectroscopy for Derivatized Oligosaccharides

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for the quantification of oligosaccharides after they have been chemically modified with a suitable label. taylorfrancis.comresearchgate.net This derivatization step is crucial as it attaches a molecule (a chromophore for UV-Vis or a fluorophore for fluorescence) that absorbs light at specific wavelengths, allowing for detection and quantification. nih.gov Fluorescence detection is often preferred over UV detection due to its inherently higher sensitivity and selectivity. oup.com

The derivatization process typically targets the reducing end of the oligosaccharide through a reaction known as reductive amination. nih.gov In this reaction, the aldehyde group of the open-ring form of the sugar reacts with a primary amine group on the label to form a stable secondary amine linkage. A variety of fluorescent tags have been developed for this purpose, each with distinct spectroscopic properties.

Common Fluorescent Labels for Oligosaccharide Analysis:

Labeling ReagentAbbreviationExcitation Max (λex)Emission Max (λem)Key Features
Anthranilic AcidAA~360 nm~425 nmHighly fluorescent, enabling high-sensitivity detection. oup.com
2-Aminobenzamide2-AB~330 nm~420 nmA widely used, stable, and neutral tag suitable for various separation techniques. nih.gov
2-Aminopyridine2-AP~310-320 nm~370-380 nmProvides good quantum yield and is used in HPLC and capillary electrophoresis.
7-amino-1,3-naphthalenedisulfonic acidANDSNot specifiedNot specifiedUsed for fluorescent conjugation and subsequent analysis by capillary electrophoresis and mass spectrometry. researchgate.net

The exact excitation and emission maxima can vary depending on the solvent and local chemical environment.

Once derivatized, the labeled α-3-Galactosyl-3-Fucosyllactose can be separated from other components in a mixture using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). rsc.orgresearchgate.net As the separated, labeled oligosaccharide passes through the detector, it is excited by a light source at its specific excitation wavelength. The emitted light is then measured at the emission wavelength, and the intensity of the fluorescence is proportional to the amount of the compound present. This allows for precise quantification, even at very low concentrations. nih.gov

For UV-Vis detection, a similar principle applies. Derivatization with a UV-absorbing tag, such as phenylhydrazine, allows the molecule to be detected by a UV detector following chromatographic separation. nih.gov The amount of light absorbed by the derivatized oligosaccharide is directly related to its concentration. While generally less sensitive than fluorescence, UV-Vis detection is a robust and widely accessible technique. taylorfrancis.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique "fingerprint" spectrum.

For a complex oligosaccharide like α-3-Galactosyl-3-Fucosyllactose, the FTIR spectrum is characterized by a series of absorption bands that confirm its carbohydrate nature and reveal its key structural components. Unlike UV-Vis and fluorescence spectroscopy, FTIR does not typically require derivatization.

The analysis of the FTIR spectrum of α-3-Galactosyl-3-Fucosyllactose would reveal characteristic absorption bands indicative of its structure, which is composed of galactose, fucose, and glucose units.

Characteristic FTIR Absorption Bands for α-3-Galactosyl-3-Fucosyllactose:

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupSignificance for α-3-Galactosyl-3-Fucosyllactose
3600 - 3200O-H stretchingHydroxyl groupsA broad, strong band indicating the numerous hydroxyl groups present on the sugar rings.
3000 - 2800C-H stretchingC-H bondsAbsorption in this region confirms the presence of the carbohydrate backbone.
~1640O-H bendingAdsorbed WaterA band in this region is common in carbohydrate spectra due to the hygroscopic nature of the sample.
1200 - 950C-O stretchingGlycosidic linkages, alcoholsA complex series of strong bands, often referred to as the "fingerprint region" for carbohydrates, corresponding to C-O and C-C vibrations within the pyranose rings and the glycosidic bonds linking the monosaccharide units.
950 - 750Ring vibrationsPyranose ringsBands in this region are characteristic of the anomeric configuration (α or β) of the glycosidic linkages.

By analyzing the precise positions and intensities of these peaks, researchers can confirm the identity of the compound and assess its purity. The spectrum provides a holistic view of the molecule's covalent bond structure, complementing the quantitative data obtained from chromatography-based methods.

Biotechnological Applications and Future Research Perspectives for α 3 Galactosyl 3 Fucosyllactose

Industrial-Scale Production Technologies and Process Optimization

The commercial availability of α-3-Galactosyl-3-Fucosyllactose is a critical prerequisite for its widespread application. While direct extraction from human milk is not feasible for large quantities, biotechnological production using microbial cell factories presents a promising alternative. The production of the closely related fucosylated oligosaccharide, 3-Fucosyllactose (B594375) (3-FL), has been extensively studied and provides a roadmap for the production of more complex structures like α-3-Galactosyl-3-Fucosyllactose.

The industrial-scale production of fucosylated oligosaccharides is increasingly reliant on microbial fermentation. Engineered strains of Escherichia coli and Corynebacterium glutamicum have been successfully used to produce 3-FL, a core component of α-3-Galactosyl-3-Fucosyllactose. nih.govgoogle.com The synthesis of α-3-Galactosyl-3-Fucosyllactose would require the introduction of an additional α-1,3-galactosyltransferase into a 3-FL producing strain.

The fermentation process typically involves fed-batch cultivation in a bioreactor, where key parameters such as pH, temperature, and nutrient feeding are carefully controlled to maximize biomass and product yield. For instance, in the production of 3-FL in engineered E. coli, a glycerol-limited fed-batch fermentation strategy has been shown to be effective, achieving concentrations of up to 11.5 g/L. nih.gov Optimization of the de novo pathway for the precursor GDP-L-fucose, along with the overexpression of essential cofactors, has further pushed titers to over 35 g/L in a 5.0-L bioreactor. nih.gov

Bioreactor engineering plays a crucial role in achieving these high yields. Key considerations include impeller design for efficient mixing and oxygen transfer, sophisticated sensor systems for real-time monitoring of process parameters, and automated feeding strategies to maintain optimal substrate concentrations while avoiding the accumulation of inhibitory byproducts.

Parameter Engineered E. coli for 3-FL Production Significance for α-3-Galactosyl-3-Fucosyllactose Production
Host Strain E. coli BL21(DE3) nih.govA robust and well-characterized host for recombinant protein expression.
Key Enzymes α-1,3-fucosyltransferase, GDP-L-fucose synthesis pathway enzymes nih.govAdditional expression of an α-1,3-galactosyltransferase would be required.
Fermentation Strategy Glycerol-limited fed-batch nih.govAllows for high cell density and controlled growth, maximizing productivity.
Carbon Source Glycerol (B35011), Glucose nih.govgoogle.comChoice of carbon source can significantly impact product yield.
Reported Titer (3-FL) 11.5 g/L - 35.72 g/L nih.govnih.govDemonstrates the potential for high-yield production of fucosylated HMOs.

Following fermentation, a multi-step downstream process is required to isolate and purify α-3-Galactosyl-3-Fucosyllactose from the complex fermentation broth, which contains residual nutrients, biomass, and other metabolites. europa.eu The initial step typically involves the removal of microbial cells and other solid contaminants.

Subsequent purification steps often employ a combination of filtration and chromatographic techniques. Membrane filtration, including microfiltration and nanofiltration, can be used to separate the target oligosaccharide from larger molecules and salts. researchgate.net Activated carbon has also been shown to be effective for the purification of fucosylated oligosaccharides, leveraging the increased hydrophobicity of these molecules compared to monosaccharides and disaccharides. researchgate.net

For high-purity applications, chromatographic methods are indispensable. Techniques such as high-pH anion-exchange chromatography can effectively separate fucosylated oligosaccharide isomers. researchgate.net These methods, while effective, can be costly and challenging to scale up, highlighting the need for further innovation in downstream processing to make the production of α-3-Galactosyl-3-Fucosyllactose economically viable. researchgate.net

Purification Technique Principle of Separation Applicability to α-3-Galactosyl-3-Fucosyllactose
Membrane Filtration Size exclusionRemoval of biomass, proteins, and salts. researchgate.net
Activated Carbon Adsorption Hydrophobic interactionsSeparation from less hydrophobic mono- and disaccharides. researchgate.net
High-pH Anion-Exchange Chromatography Charge and hydrophobicityHigh-resolution separation of isomers.
Crystallization Solubility differencesCan yield high-purity product but can be challenging. researchgate.net

Utilization as a Biochemical Standard and Research Reagent

The availability of high-purity α-3-Galactosyl-3-Fucosyllactose is crucial for its use as a standard and reagent in glycomics and related research fields. Its well-defined structure allows it to serve as a benchmark for the development and validation of analytical methods.

In the field of glycomics, which involves the comprehensive study of the glycome, accurate identification and quantification of complex glycans are paramount. α-3-Galactosyl-3-Fucosyllactose is intended for use as a standard in qualitative and semi-quantitative analytical procedures. glyxera.com Specifically, it can be used as an identification and migration time standard in capillary electrophoresis and as a retention time standard in liquid chromatography. glyxera.com

In mass spectrometry-based glycomics, stable isotope labeling of standards can be employed for absolute quantification of specific glycans in complex biological samples. nih.gov The use of α-3-Galactosyl-3-Fucosyllactose as a standard is essential for creating calibration curves and for quality control, ensuring the accuracy and reproducibility of glycomic analyses. nih.gov

Glycan arrays are powerful tools for studying the interactions between glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, and pathogens. sinica.edu.tw These arrays consist of a library of glycans immobilized on a solid support, allowing for high-throughput screening of binding events. sinica.edu.tw

α-3-Galactosyl-3-Fucosyllactose can be chemically functionalized to allow for its covalent attachment to array surfaces. elicityl-oligotech.com The inclusion of α-3-Galactosyl-3-Fucosyllactose on a glycan array would enable the discovery and characterization of GBPs that specifically recognize this unique structure. This is particularly relevant for understanding the biological roles of fucosylated and α-galactosylated glycans in processes such as cell-cell recognition, immune responses, and host-pathogen interactions. Cell-based glycan arrays, where specific glycans are enzymatically installed on the surface of cells, represent another innovative platform where this compound could be utilized to probe its interactions in a more biologically relevant context. nih.govspringernature.com

Prospects in Glycotechnology and Synthetic Glycan Libraries

The growing understanding of the biological significance of complex glycans is driving the development of glycotechnology, a field focused on the synthesis, analysis, and application of carbohydrates. α-3-Galactosyl-3-Fucosyllactose is a valuable component in the expanding toolbox of glycotechnology.

The creation of synthetic glycan libraries is a key area of glycotechnology. Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the specificity of enzymatic reactions, have been successfully employed to create libraries of diverse HMOs. These libraries are invaluable for structure-function studies and for the identification of novel carbohydrate-based therapeutics and diagnostics. The inclusion of α-3-Galactosyl-3-Fucosyllactose in these libraries will broaden their diversity and utility.

Furthermore, the enzymatic and chemical methods developed for the synthesis of α-3-Galactosyl-3-Fucosyllactose and other complex HMOs are paving the way for the production of novel glyco-conjugates and glyco-materials with tailored properties. As our ability to manipulate complex carbohydrates at the molecular level continues to advance, the prospects for the application of α-3-Galactosyl-3-Fucosyllactose in areas such as drug delivery, biomaterials, and functional foods are expected to expand significantly.

Identification of Unexplored Biological Roles and Mechanistic Elucidation in Model Systems

While prominent HMOs like 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (3-FL) have been the subject of extensive research, the specific biological functions of more complex structures such as α-3-Galactosyl-3-Fucosyllactose remain largely uncharted territory. Based on the known activities of its structural relatives, several potential biological roles can be hypothesized, which await confirmation and detailed mechanistic studies using various model systems.

Potential Unexplored Biological Roles:

Targeted Immunomodulation: Fucosylated HMOs are known to modulate the host immune system. rsc.orgnih.gov 3-Fucosyllactose, for instance, has been shown to attenuate food allergies and enhance antiviral responses. rsc.orgnih.gov The addition of a galactose residue in α-3-Galactosyl-3-Fucosyllactose could confer a more specific interaction with immune cell receptors, such as galectins, potentially leading to more targeted anti-inflammatory or immune-stimulating effects. mdpi.com Future research could explore its impact on cytokine secretion profiles, immune cell proliferation, and differentiation.

Enhanced Anti-Pathogenic Activity: HMOs can act as soluble decoy receptors, preventing pathogens from adhering to host intestinal cells. nih.govnih.gov The specific fucosylation pattern is crucial for this inhibitory activity. nih.gov The unique terminal galactose of α-3-Galactosyl-3-Fucosyllactose might allow it to inhibit a different, or broader, range of pathogens that recognize specific galactosyl-fucosyl epitopes.

Gut-Brain Axis Modulation: Emerging research suggests a connection between HMOs, the gut microbiota, and neurodevelopment. The ability of α-3-Galactosyl-3-Fucosyllactose to be metabolized by specific gut bacteria could lead to the production of metabolites that influence neural signaling and cognitive function.

Mechanistic Elucidation in Model Systems:

To investigate these potential roles, a multi-pronged approach using established model systems is necessary.

In Vitro Models: Co-culture systems involving human intestinal epithelial cells (e.g., Caco-2, T84) and immune cells (e.g., PBMCs, macrophages) can be used to study the direct effects of α-3-Galactosyl-3-Fucosyllactose on intestinal barrier integrity, inflammatory responses, and pathogen adhesion. mdpi.comnih.gov

Animal Models: Murine models are invaluable for studying the systemic effects of HMOs. rsc.orgnih.gov Germ-free or conventional mouse models colonized with specific human gut bacteria can be utilized to understand how α-3-Galactosyl-3-Fucosyllactose shapes the gut microbiome and its subsequent impact on host physiology, including immune development and response to infection.

Advanced Analytical Techniques: High-throughput screening, transcriptomics, proteomics, and metabolomics can be employed to identify the specific cellular pathways and molecular targets modulated by α-3-Galactosyl-3-Fucosyllactose in these model systems.

Table 1: Potential Research Models for α-3-Galactosyl-3-Fucosyllactose
Model SystemResearch QuestionKey Parameters to MeasurePotential Insights
Intestinal Epithelial Cell Lines (e.g., Caco-2)Effect on pathogen adhesionPathogen binding assays, quantification of adherent bacteria/virusesAnti-adhesive properties against specific pathogens
Co-cultures (Epithelial & Immune Cells)Immunomodulatory effectsCytokine/chemokine profiling (ELISA, qPCR), immune cell activation markersDirect influence on gut-associated immune responses
Germ-Free Mouse ModelsImpact on gut microbiome colonization16S rRNA sequencing, metagenomics, metabolomics of fecal samplesPrebiotic activity and influence on microbial community structure
Conventional Mouse ModelsSystemic effects on immunity and diseaseChallenge studies (allergy, infection), analysis of systemic immune markersIn vivo efficacy in modulating disease outcomes

Addressing Challenges in Complex Oligosaccharide Research and Production

The advancement of research into α-3-Galactosyl-3-Fucosyllactose and its potential applications is currently hampered by significant challenges related to its complex structure, which impacts both fundamental research and large-scale production.

Challenges in Research:

Limited Availability: α-3-Galactosyl-3-Fucosyllactose is a minor component of human milk, making its isolation in sufficient quantities for extensive research impractical and costly. glyxera.com Its current availability is primarily limited to small quantities for use as an analytical standard. glyxera.com

Structural Complexity: The presence of multiple stereocenters and specific glycosidic linkages makes the chemical synthesis of this tetrasaccharide a multi-step, low-yield, and expensive process that often requires the use of toxic reagents. researchgate.net

Analytical Difficulties: Distinguishing between closely related HMO isomers requires sophisticated analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance, complicating quantification and characterization in biological samples.

Challenges in Production:

The large-scale production of complex oligosaccharides like α-3-Galactosyl-3-Fucosyllactose presents a formidable biotechnological challenge. While microbial fermentation and enzymatic synthesis are the most promising avenues, several hurdles must be overcome.

Enzyme Discovery and Engineering: The synthesis of α-3-Galactosyl-3-Fucosyllactose requires at least two specific glycosyltransferases: an α-1,3-fucosyltransferase and an α-1,3-galactosyltransferase. The biological production of the simpler 3-Fucosyllactose has been hampered by the low activity and insoluble expression of α-1,3-fucosyltransferases. nih.gov Identifying, characterizing, and optimizing highly efficient and stable enzymes for each step is a critical bottleneck.

Metabolic Engineering Complexity: Whole-cell production using engineered microorganisms (e.g., Escherichia coli) requires extensive metabolic engineering to channel cellular resources towards the synthesis of precursor molecules and the final product, while avoiding the formation of unwanted byproducts. nih.govnih.govnih.gov This involves complex genetic modifications to optimize multiple pathways simultaneously. acs.org

Purification: The final product must be purified from a complex mixture of residual substrates, byproducts, and cellular components. Developing efficient and scalable downstream processing methods is essential to achieve the high purity required for food and pharmaceutical applications.

Table 2: Comparison of Production Strategies for Complex Oligosaccharides
Production MethodAdvantagesChallenges for α-3-Galactosyl-3-Fucosyllactose
Isolation from Human MilkNatural source, complex mixture availableVery low concentration, ethical and supply limitations, complex purification
Chemical SynthesisHigh purity, defined structureMulti-step, low overall yield, expensive reagents, use of toxic catalysts, difficult scale-up researchgate.net
Enzymatic SynthesisHigh specificity, mild reaction conditionsHigh cost of nucleotide sugar donors, need for multiple stable enzymes, potential for product inhibition google.com
Microbial FermentationPotentially low-cost substrates, scalableComplex metabolic engineering, low enzyme activity/stability, byproduct formation, extensive purification required nih.govacs.org

Q & A

Q. How do batch-to-batch variations in 3-FL production impact reproducibility in preclinical studies?

  • Answer : Variations arise from incomplete glycosylation. Implement QC protocols :
  • HPAEC-PAD for carbohydrate profiling .
  • NMR lot-specific fingerprinting to confirm structural consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.